molecular formula C13H16N2 B2615775 2-Cyclopentyl-5-methyl-1H-benzimidazole CAS No. 221548-36-3

2-Cyclopentyl-5-methyl-1H-benzimidazole

Cat. No. B2615775
CAS RN: 221548-36-3
M. Wt: 200.285
InChI Key: GEEKXNUYOPZRMK-UHFFFAOYSA-N
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Description

2-Cyclopentyl-5-methyl-1H-benzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a key heterocycle in therapeutic chemistry and is found in many bioactive heterocyclic compounds .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . A study reports a simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

The molecular formula of 2-Cyclopentyl-5-methyl-1H-benzimidazole is C13H16N2. The InChI code is 1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14) .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The presence of methyl group at 5(6)-position on benzimidazole scaffold was a contributing factor influencing the anticancer activity .

Scientific Research Applications

Anticancer Activity

Benzimidazoles, including 2-Cyclopentyl-5-methyl-1H-benzimidazole, have drawn attention due to their potential as anticancer agents. Researchers have synthesized various benzimidazole derivatives and evaluated their effects on cancer cell lines. Notably, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole scaffold significantly influences anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance this activity, while electron-withdrawing groups (like –NO₂ and –CF₃) decrease inhibition. Specific compounds, such as 2f and 2g, exhibit significant anticancer effects against lung (A549) and prostate (PC3) cancer cells .

Other Therapeutic Areas

Beyond the mentioned applications, benzimidazoles have relevance in diverse fields:

Safety and Hazards

The safety data sheet for a similar compound, Methyl-1H-benzimidazole-5-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzimidazole and its derivatives are of wide interest because of their diverse biological and clinical applications . They are being intensively studied for use as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

properties

IUPAC Name

2-cyclopentyl-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-6-7-11-12(8-9)15-13(14-11)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEKXNUYOPZRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-5-methyl-1H-benzimidazole

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